(3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide: is an organozinc compound with the molecular formula C₉H₂₄BrNSi₂Zn. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often utilized in the field of organometallic chemistry due to its reactivity and stability in various reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide typically involves the reaction of (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide with zinc chloride. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as a solvent to stabilize the organozinc compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the purity of reagents, maintaining anhydrous conditions, and using industrial-grade solvents and equipment to handle larger quantities of reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions: (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, alkyl halides, and aryl halides.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is also used in the synthesis of complex organic molecules .
Biology and Medicine: While specific applications in biology and medicine are less documented, organozinc compounds like this compound can be used in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex molecules .
Wirkmechanismus
The mechanism by which (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide exerts its effects involves the zinc atom acting as a nucleophile in various reactions. The compound can participate in oxidative addition and reductive elimination processes, facilitating the formation of new bonds. The molecular targets and pathways involved are primarily related to its role in organic synthesis and the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
- (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide
- (3-(Bis(trimethylsilyl)amino)propyl)lithium
Comparison: Compared to similar compounds, (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide is unique due to its stability and reactivity in cross-coupling reactions. While magnesium and lithium analogs are also reactive, the zinc compound offers better control and selectivity in certain reactions, making it a preferred choice in specific synthetic applications .
Eigenschaften
Molekularformel |
C9H24BrNSi2Zn |
---|---|
Molekulargewicht |
347.7 g/mol |
IUPAC-Name |
N,N-bis(trimethylsilyl)propan-1-amine;bromozinc(1+) |
InChI |
InChI=1S/C9H24NSi2.BrH.Zn/c1-8-9-10(11(2,3)4)12(5,6)7;;/h1,8-9H2,2-7H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
QQNDUUWYWFEVBG-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.